3,4-Dihydro-2H-pyran-2-one

Polymer Chemistry Ring-Opening Metathesis Polymerization Degradable Polymers

3,4-Dihydro-2H-pyran-2-one (CAS 26638-97-1), also referred to as 3,4-dihydropyran-2-one or 4,5-dehydrovalerolactone, is a heterocyclic unsaturated δ-lactone with the molecular formula C₅H₆O₂ and a molecular weight of 98.10 g/mol. This compound is a dihydropyranone, featuring a partially saturated pyran ring bearing a ketone group and one double bond.

Molecular Formula C5H6O2
Molecular Weight 98.1 g/mol
CAS No. 26638-97-1
Cat. No. B3050525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydro-2H-pyran-2-one
CAS26638-97-1
Molecular FormulaC5H6O2
Molecular Weight98.1 g/mol
Structural Identifiers
SMILESC1CC(=O)OC=C1
InChIInChI=1S/C5H6O2/c6-5-3-1-2-4-7-5/h2,4H,1,3H2
InChIKeyVEFDLKXOSOFUIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dihydro-2H-pyran-2-one (CAS 26638-97-1): Core Procurement Specifications and Compound Class Context


3,4-Dihydro-2H-pyran-2-one (CAS 26638-97-1), also referred to as 3,4-dihydropyran-2-one or 4,5-dehydrovalerolactone, is a heterocyclic unsaturated δ-lactone with the molecular formula C₅H₆O₂ and a molecular weight of 98.10 g/mol [1]. This compound is a dihydropyranone, featuring a partially saturated pyran ring bearing a ketone group and one double bond [2]. Its calculated physical properties include a density of approximately 1.1 g/cm³ and a boiling point of around 196.4 °C at 760 mmHg . As a versatile chemical building block, it is utilized in the synthesis of more complex molecules, including polymers, pharmaceuticals, and agrochemicals [2].

3,4-Dihydro-2H-pyran-2-one vs. Analogs: Why Structural Specificity Prevents Simple Substitution


Generic substitution among dihydropyranones or related lactones is not viable due to critical differences in polymerizability, reactivity, and application-specific performance. For instance, 5,6-dihydro-2H-pyran-2-one (DPO) is a non-polymerizable α,β-conjugated valerolactone, while 3,4-dihydro-2H-pyran-2-one can participate in ring-opening metathesis polymerization (ROMP) to form degradable poly(enol ether)s [1]. Furthermore, the position of the double bond and carbonyl group dictates the compound's role as a precursor in enantioselective synthesis, where 3,4-dihydro-2H-pyran-2-ones can be produced with up to 88% enantiomeric excess, a level of stereocontrol not generalizable across all lactone analogs [2]. Substitution without considering these quantifiable differences can lead to failed polymerizations or loss of essential material properties.

3,4-Dihydro-2H-pyran-2-one: A Comparative Evidence Guide for Procurement and Scientific Selection


Comparative Polymerizability: 3,4-Dihydro-2H-pyran-2-one vs. 5,6-Dihydro-2H-pyran-2-one (DPO)

A key differentiator for 3,4-dihydro-2H-pyran-2-one is its ability to undergo ring-opening metathesis copolymerization (ROMP) to form acid-degradable poly(enol ether)s. In contrast, its structural isomer, 5,6-dihydro-2H-pyran-2-one (DPO), is a non-polymerizable α,β-conjugated lactone . While DPO requires a complex photochemical [2+2] cycloaddition to become polymerizable, 3,4-dihydro-2H-pyran-2-one (often referred to as DHP in polymer literature) can be directly copolymerized with oxanorbornenes via ROMP [1].

Polymer Chemistry Ring-Opening Metathesis Polymerization Degradable Polymers

Quantifying the Bioactivity Advantage: 3,4-Dihydro-2H-pyran-2-one Moiety in SARS-CoV PLpro Inhibitors

The 3,4-dihydro-2H-pyran-2-one scaffold is a privileged structure for biological activity. In a study on SARS-CoV papain-like protease (PLpro) inhibitors, geranylated flavonoids containing a 3,4-dihydro-2H-pyran moiety consistently showed superior inhibition compared to their parent compounds lacking this group [1]. This chemotype, formed by cyclization of a geranyl group with a phenol, is rare and provides a quantifiable improvement in potency.

Antiviral Drug Discovery Medicinal Chemistry Structure-Activity Relationship

Synthetic Efficiency: Enantioselective Preparation of 3,4-Dihydropyran-2-ones

The procurement value of 3,4-dihydro-2H-pyran-2-one is tied to the availability of efficient synthetic methods. A 2020 study demonstrated the first enantioselective synthesis of 3,4-dihydropyran-2-ones from cinnamic thioesters via a phase-transfer-catalyzed domino Michael-cyclization [1]. This method provides access to enantioenriched products, which is often critical for biological applications.

Organic Synthesis Asymmetric Catalysis Process Chemistry

3,4-Dihydro-2H-pyran-2-one: Application Scenarios Based on Quantified Differentiation


Synthesis of Tunable, Acid-Degradable Polymers for Biomedical and Sustainable Materials

Researchers developing next-generation polymers for drug delivery, tissue engineering, or environmentally friendly plastics should prioritize 3,4-dihydro-2H-pyran-2-one over non-polymerizable analogs like DPO. Its direct copolymerizability via ROMP allows for the creation of poly(enol ether)s where degradability and thermal properties (Tg range 16–165 °C) are precisely controlled by the DHP feed ratio, as demonstrated by Ibrahim et al. [1]. This avoids the complex pre-functionalization required for DPO, streamlining the route to functional materials .

Medicinal Chemistry: Enhancing Antiviral Potency via a Privileged Scaffold

In antiviral drug discovery, incorporating the 3,4-dihydro-2H-pyran-2-one moiety into lead compounds can yield a quantifiable increase in target inhibition. Evidence shows that geranylated flavonoids containing this specific group exhibited superior IC50 values against SARS-CoV PLpro compared to their parent structures [2]. Medicinal chemists can use 3,4-dihydro-2H-pyran-2-one as a key intermediate to synthesize and test new analogs against viral proteases or other relevant targets.

Asymmetric Synthesis and Chemical Biology: Accessing Enantioenriched Building Blocks

For projects requiring stereochemically pure compounds, 3,4-dihydro-2H-pyran-2-one derivatives can be synthesized with high enantioselectivity (up to 88% ee) using phase-transfer catalysis [3]. This established methodology provides a reliable route to chiral, non-racemic building blocks that are valuable for exploring structure-activity relationships (SAR) in chemical biology or for synthesizing complex natural products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-Dihydro-2H-pyran-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.